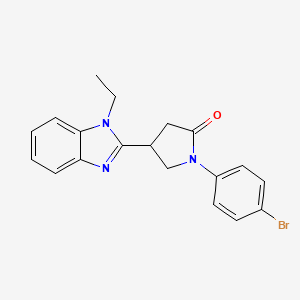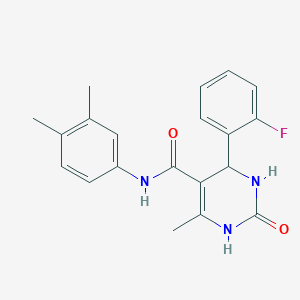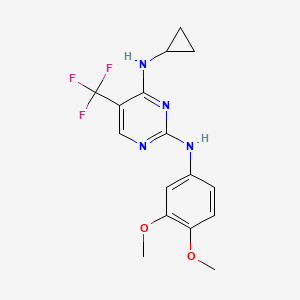
N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
Descripción general
Descripción
SBP-7455 is a potent, high-affinity, and orally active dual inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1) and Unc-51-like autophagy activating kinase 2 (ULK2). It has shown significant potential in inhibiting autophagy, particularly in the context of triple-negative breast cancer (TNBC) research .
Aplicaciones Científicas De Investigación
SBP-7455 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study autophagy pathways and enzyme inhibition.
Biology: Helps in understanding the role of ULK1 and ULK2 in cellular processes.
Medicine: Potential therapeutic agent for treating triple-negative breast cancer and other autophagy-related diseases.
Industry: Used in the development of new drugs targeting autophagy pathways.
Mecanismo De Acción
SBP-7455 exerts its effects by inhibiting the enzymatic activity of ULK1 and ULK2. These kinases are crucial for the initiation of autophagy, a cellular process involved in degrading and recycling cellular components. By inhibiting ULK1 and ULK2, SBP-7455 effectively blocks autophagy, leading to the accumulation of damaged organelles and proteins, which can induce cell death in cancer cells .
Análisis Bioquímico
Biochemical Properties
SBP-7455 interacts with Unc-51-like autophagy-activating kinase (ULK) enzymes, specifically ULK1 and ULK2 . It has been shown to significantly reduce ULK1-dependent Beclin1 and VPS34 phosphorylation, thereby inhibiting autophagy in cells .
Cellular Effects
SBP-7455 has been found to inhibit the growth of MDA-MB-468 cells, a triple-negative breast cancer cell line . It also inhibits starvation-induced autophagic flux in these cells .
Molecular Mechanism
The molecular mechanism of action of SBP-7455 involves the inhibition of ULK1/2 enzymatic activity . ULK1/2 are key enzymes involved in the initiation of autophagy, a cellular process that removes damaged components of cells and recycles them as biochemical building blocks . By inhibiting these enzymes, SBP-7455 effectively blocks the autophagic process .
Dosage Effects in Animal Models
In animal models, SBP-7455 has been shown to have a Tmax of approximately 1 hour, a Cmax of 990 nM, and a T1/2 of 1.7 hours when administered orally at a single dose of 30 mg/kg . The plasma concentration of SBP-7455 remains above the ULK1 IC50 for nearly 4 hours after oral administration .
Transport and Distribution
While specific information on the transport and distribution of SBP-7455 within cells and tissues is not currently available, it has been shown to have good oral bioavailability, suggesting efficient absorption and distribution in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SBP-7455 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of SBP-7455 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance its biological activity.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of SBP-7455 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods.
Análisis De Reacciones Químicas
Types of Reactions
SBP-7455 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions are used to introduce different functional groups, enhancing its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of SBP-7455, each with potentially different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
MRT68921: Another dual inhibitor of ULK1 and ULK2, but with different potency and selectivity profiles.
SBI-0206965: A selective ULK1 inhibitor with distinct chemical structure and biological activity.
GSK-3 Inhibitors: Though not direct ULK inhibitors, they affect autophagy pathways and can be compared in terms of their effects on cellular processes.
Uniqueness of SBP-7455
SBP-7455 stands out due to its high affinity and dual inhibition of both ULK1 and ULK2, making it a valuable tool for studying autophagy and a promising candidate for therapeutic development in cancer research .
Propiedades
IUPAC Name |
4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQROJYIEHOOQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Bromophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2895816.png)
![1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2895817.png)
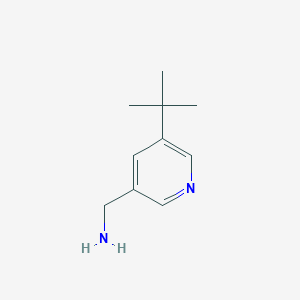
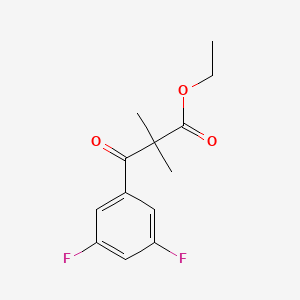
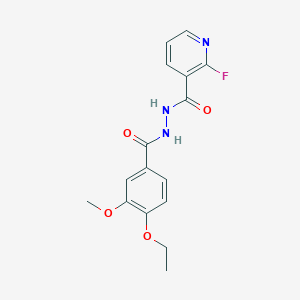

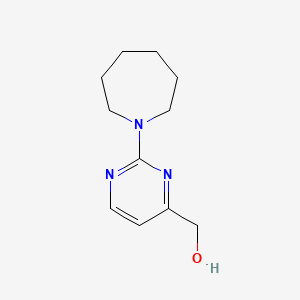
![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)
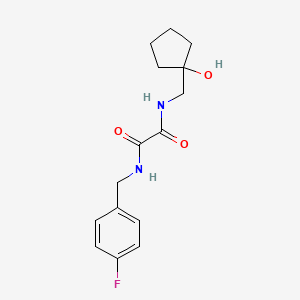
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)
